molecular formula C8H9NO2 B2847724 (2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol CAS No. 1251761-34-8

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol

Cat. No. B2847724
CAS RN: 1251761-34-8
M. Wt: 151.165
InChI Key: HNEXLMRBHGLUBP-UHFFFAOYSA-N
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Description

“(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol” is a chemical compound with the CAS Number: 174469-05-7 . It has a molecular weight of 151.16 and its IUPAC name is 2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanol . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO2/c10-4-6-5-11-8-3-9-2-1-7(6)8/h1-3,6,10H,4-5H2 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid and is stored at room temperature .

Scientific Research Applications

Synthesis and Green Multicomponent Approach

Background: “(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol” (DHFPM) is a compound with a fused furo[3,2-c]pyridine ring system. Researchers have developed an eco-friendly and efficient one-pot green multicomponent approach to synthesize functionalized trans-2,3-DHFPMs. In this synthesis, imidazole serves as the catalyst, and water acts as the solvent under mild conditions .

Applications:

Future Prospects

Safety and Hazards

The compound has several hazard statements including H302, H315, H320, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2,3-dihydrofuro[3,2-c]pyridin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-5-7-6-2-4-11-8(6)1-3-9-7/h1,3,10H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEXLMRBHGLUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C(=NC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydrofuro[3,2-c]pyridin-4-yl)methanol

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